molecular formula C20H19N3O2 B1632881 4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde

4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde

Cat. No.: B1632881
M. Wt: 333.4 g/mol
InChI Key: ZNFJBJDODKHWED-UHFFFAOYSA-N
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Description

4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes an indole moiety, a piperazine ring, and a carbaldehyde group, making it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde typically involves multiple steps. One common method is the Knoevenagel condensation reaction, where indole-3-carboxaldehyde reacts with an appropriate amine under basic conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Solvents such as dichloromethane, ethanol, and acetonitrile are frequently used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde is unique due to its combination of an indole moiety, a piperazine ring, and a carbaldehyde group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-[4-[(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFJBJDODKHWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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